molecular formula C8H12ClNO2S B2552841 5-Methanesulfonyl-2-methylaniline hydrochloride CAS No. 1153193-10-2

5-Methanesulfonyl-2-methylaniline hydrochloride

Cat. No.: B2552841
CAS No.: 1153193-10-2
M. Wt: 221.7
InChI Key: KUIFHZDNICNRQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methanesulfonyl-2-methylaniline hydrochloride: is an organic compound with the molecular formula C8H12ClNO2S. It is a derivative of aniline, where the aniline ring is substituted with a methanesulfonyl group and a methyl group. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methanesulfonyl-2-methylaniline hydrochloride typically involves the sulfonation of 2-methylaniline followed by the formation of the hydrochloride salt. The general steps are as follows:

    Sulfonation: 2-Methylaniline is reacted with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This reaction introduces the methanesulfonyl group to the aniline ring.

    Formation of Hydrochloride Salt: The resulting 5-Methanesulfonyl-2-methylaniline is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Methanesulfonyl-2-methylaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Nitrated or halogenated aniline derivatives.

Scientific Research Applications

5-Methanesulfonyl-2-methylaniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methanesulfonyl-2-methylaniline hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The aniline ring can participate in various substitution reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    2-Methylaniline: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.

    Methanesulfonyl Chloride: Used as a reagent for sulfonation but lacks the aniline structure.

    5-Methanesulfonyl-2-nitroaniline: Contains a nitro group instead of a methyl group, altering its chemical properties and reactivity.

Uniqueness: 5-Methanesulfonyl-2-methylaniline hydrochloride is unique due to the presence of both the methanesulfonyl and methyl groups on the aniline ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

2-methyl-5-methylsulfonylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S.ClH/c1-6-3-4-7(5-8(6)9)12(2,10)11;/h3-5H,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIFHZDNICNRQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.